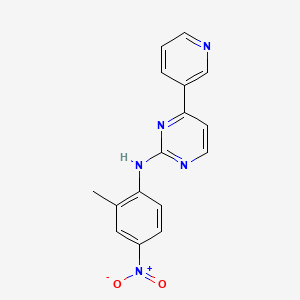
N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine
説明
N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C16H13N5O2 and its molecular weight is 307.313. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine, a pyrimidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to a class of heterocyclic aromatic amines (HAAs) and exhibits various pharmacological properties, including antibacterial and antifungal activities. Understanding its biological activity is crucial for developing new therapeutic agents.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been identified as a precursor for active pharmaceutical ingredients (APIs), including imatinib mesylate, which is known for its role in treating certain cancers . The compound's structure allows it to inhibit key enzymes and receptors involved in various cellular processes.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.33 |
| Escherichia coli | 23.15 |
| Pseudomonas aeruginosa | 137.43 |
| Bacillus subtilis | 4.69 |
The compound has shown potent activity against Gram-positive bacteria, with MIC values ranging from 4.69 to 23.15 µg/mL .
Antifungal Activity
This compound also displays antifungal activity, particularly against Candida species:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
These findings suggest that the compound could be a promising candidate for treating fungal infections .
Case Studies
- In Vitro Studies : In vitro tests have confirmed the antibacterial and antifungal efficacy of this compound against various strains, indicating its potential as a broad-spectrum antimicrobial agent .
- Preclinical Trials : Preliminary preclinical trials have shown that derivatives of this compound can inhibit the growth of resistant bacterial strains, highlighting its potential in combating antibiotic resistance .
特性
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-4-pyridin-3-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c1-11-9-13(21(22)23)4-5-14(11)19-16-18-8-6-15(20-16)12-3-2-7-17-10-12/h2-10H,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYUMEWFHBQARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672241 | |
| Record name | N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796738-71-1 | |
| Record name | N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














